Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine-4-carboxylate core substituted with a 2-chlorophenyl group and a 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl moiety.
Synthetic routes for related compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, involve cyanoacetylation using intermediates like 1-cyanoacetyl-3,5-dimethylpyrazole. These methods highlight the importance of stepwise functionalization to achieve structurally complex targets .
Properties
Molecular Formula |
C25H31ClN2O3S |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(2-chlorophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H31ClN2O3S/c1-3-31-25(30)17-12-14-28(15-13-17)23(18-8-4-6-10-20(18)26)22-19-9-5-7-11-21(19)32-24(22)27-16(2)29/h4,6,8,10,17,23H,3,5,7,9,11-15H2,1-2H3,(H,27,29) |
InChI Key |
WZRZFGMAILUCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(SC4=C3CCCC4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.
Acetylation: The tetrahydrobenzo[b]thiophene intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Chlorophenylmethyl Intermediate: This involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.
Coupling Reaction: The acetylated tetrahydrobenzo[b]thiophene and the chlorophenylmethyl intermediate are coupled using a base such as sodium hydride or potassium carbonate.
Formation of the Piperidine Carboxylate: The final step involves the reaction of the coupled intermediate with ethyl piperidine-4-carboxylate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzo[b]thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Research: The compound can be used to study the effects of piperidine carboxylates on cellular processes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate | C₂₄H₂₇ClN₂O₃S | ~470.99 | Piperidine, tetrahydrobenzo[b]thiophene, acetamido, 2-chlorophenyl | High lipophilicity; potential CNS activity |
| Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₂₄H₂₈N₂O₅S₂ | ~512.68 | Piperidine, tetrahydrobenzo[b]thiophene, sulfonyl, methylphenyl | Enhanced metabolic stability due to sulfonyl |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₁H₂₁NO₂ | 199.29 | Tetramethylpiperidine, acetate | High thermal stability; radical scavenging |
| Ethyl 4-oxo-1-piperidinecarboxylate | C₈H₁₃NO₃ | 171.19 | Piperidine, ketone, ethyl ester | Intermediate in alkaloid synthesis |
Functional Group Variations
- Piperidine Modifications: The target compound’s piperidine-4-carboxylate group differs from sulfonyl-substituted analogs (e.g., Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-…), which exhibit altered electronic properties and metabolic stability due to the sulfonyl group’s electron-withdrawing nature .
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl and tetrahydrobenzo[b]thiophene groups in the target compound increase logP values compared to ethyl 4-oxo-1-piperidinecarboxylate, suggesting improved membrane permeability .
- Thermal Stability : Derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibit higher thermal stability (bp: 157°C) due to steric hindrance from methyl groups, whereas the target compound’s stability may rely on intramolecular hydrogen bonding from the acetamido group .
Q & A
Q. What are the critical steps and reagents for synthesizing Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate?
The synthesis involves a multi-step approach:
- Step 1 : Condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a 2-chlorophenyl-substituted aldehyde using coupling agents (e.g., DCC or EDC) under anhydrous conditions .
- Step 2 : Acetylation of the amine intermediate with acetic anhydride or acetyl chloride in dichloromethane (DCM) with pyridine as a base .
- Step 3 : Piperidine ring formation via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to avoid side reactions .
Q. Key Reagents :
| Reagent | Role |
|---|---|
| DCC/EDC | Coupling agent for amide bond formation |
| Acetyl chloride | Acetylation of the amine group |
| Pyridine | Base for neutralizing HCl byproduct |
Characterization : Confirmed via -NMR (to verify stereochemistry), HPLC (purity >95%), and mass spectrometry (molecular ion peak at m/z ~463.5) .
Q. What functional groups and structural features influence its reactivity and conformation?
The compound contains:
- Acetamido group : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
- Tetrahydrobenzo[b]thiophene core : Enhances metabolic stability compared to non-saturated analogs .
- 2-Chlorophenyl group : Introduces steric and electronic effects, influencing binding affinity to hydrophobic pockets .
- Piperidine-4-carboxylate : The ester group allows prodrug strategies; the piperidine ring adopts a chair conformation with dihedral angles of ~55° between the thiophene and chlorophenyl groups, confirmed by X-ray crystallography in analogs .
Advanced Questions
Q. How can researchers optimize reaction selectivity during the synthesis of analogs with varying substituents?
Methodology :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
- Temperature control : Lower temperatures (0–5°C) minimize epimerization during piperidine ring closure .
- Catalysts : Use of Lewis acids (e.g., ZnCl) enhances regioselectivity in Friedel-Crafts-type reactions for chlorophenyl substitution .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C | 72 | 92 |
| DCM, 40°C | 58 | 85 |
| THF, 0°C | 65 | 89 |
Higher yields in DMF correlate with improved intermediate stability .
Q. What strategies are recommended for resolving contradictions in reported biological activity data?
Common Contradictions : Discrepancies in IC values for enzyme inhibition (e.g., cyclooxygenase-2 vs. acetylcholinesterase) may arise from:
- Assay variability : Differences in buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min) .
- Structural analogs : Substitution of 2-chlorophenyl with pyridine (as in ) alters target specificity .
Q. Resolution Protocol :
Validate assays under standardized conditions (e.g., pH 7.4, 37°C).
Compare results with structurally defined analogs (e.g., ethyl 4-(4-chlorophenyl)-thiophene derivatives) to isolate substituent effects .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
Methodology :
- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., COX-2 active site). Parameters include:
- Grid box size: 25 × 25 × 25 Å.
- Exhaustiveness: 50.
- MD simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding mode persistence .
Case Study :
Docking of the parent compound into the COX-2 pocket revealed strong van der Waals interactions with Val523 and a hydrogen bond with Tyr355. Derivatives with bulkier substituents (e.g., 3-trifluoromethyl) showed improved binding scores (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for the parent) .
Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetic properties?
Protocol :
- Administration : Oral (10 mg/kg) and IV (2 mg/kg) dosing in Sprague-Dawley rats.
- Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12 h post-dose.
- Analytical method : LC-MS/MS with LOQ = 1 ng/mL .
Q. Key Parameters :
| Parameter | Value |
|---|---|
| 4.2 h | |
| 1.8 µM | |
| Bioavailability | 35% |
Low bioavailability suggests prodrug modification (e.g., replacing ethyl ester with tert-butyl) may improve absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
